Several synthetic routes have been developed to produce (3S,4R)-3-Methoxy-4-methyl-piperidine enantioselectively. One approach utilizes D-glucose as the starting material, employing a "chiron approach" to achieve the desired stereochemistry. [] Another method involves a multistep sequence starting from 4-(4-fluorophenyl)-1-methyl-1,2,5,6-tetrahydropyridine, incorporating a resolution step to isolate the (3S,4R) isomer. [] A third strategy utilizes asymmetric epoxidation coupled with regioselective cleavage of epoxides using trimethylaluminum to control the stereochemistry during synthesis. []
The molecular structure of (3S,4R)-3-Methoxy-4-methyl-piperidine consists of a six-membered piperidine ring with a methyl substituent at the 4-position and a methoxy group at the 3-position. The stereochemistry at these two chiral centers is defined as (3S,4R), meaning that both substituents are oriented on the same side of the ring (cis configuration). The specific arrangement of these groups influences the molecule's overall shape and its interactions with other molecules. []
(3S,4R)-3-Methoxy-4-methyl-piperidine can undergo various chemical reactions, often exploiting its amine functionality. For example, it can react with carboxylic acids or their derivatives to form amides, as demonstrated in the synthesis of CMI-392, a dual 5-lipoxygenase inhibitor and platelet-activating factor receptor antagonist. [] It can also be incorporated into larger molecules through alkylation reactions, as seen in the synthesis of an opioid receptor-like 1 (ORL1) receptor antagonist. []
Inhibition of choline uptake: Quaternary and tertiary 4-methyl piperidine analogs of hemicholinium-3, structurally related to (3S,4R)-3-Methoxy-4-methyl-piperidine, act as potent inhibitors of choline uptake, a crucial process in neurotransmission. []
5-Lipoxygenase inhibition and PAF receptor antagonism: CMI-392, a derivative of (3S,4R)-3-methoxy-4-methyl-piperidine, exhibits both 5-lipoxygenase inhibitory activity and platelet-activating factor (PAF) receptor antagonism. This dual functionality makes it a potential therapeutic agent for inflammatory diseases. []
ORL1 receptor antagonism: Another derivative, 4-{3-[(2R)-2,3-dihydroxypropyl]-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl}-1-[(1S,3S,4R)-spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropan]-3-ylmethyl]piperidine, exhibits potent and selective antagonism at the ORL1 receptor, making it a potential target for various therapeutic applications. []
Synthesis of CMI-392: This potent dual 5-lipoxygenase inhibitor and PAF receptor antagonist has shown promise in preclinical studies as an anti-inflammatory agent. []
Synthesis of ORL1 receptor antagonists: Compounds like 4-{3-[(2R)-2,3-dihydroxypropyl]-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl}-1-[(1S,3S,4R)-spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropan]-3-ylmethyl]piperidine have emerged as potential therapeutic agents for various conditions due to their selective ORL1 antagonism. []
Synthesis of JAK3 inhibitors: The synthesis of all four stereoisomers of CP-690,550 (a clinically relevant JAK3 inhibitor) revealed the importance of the (3R,4R) stereochemistry for potent and selective inhibition of Stat5 phosphorylation. This finding highlights the potential of specific (3S,4R)-3-Methoxy-4-methyl-piperidine derivatives as JAK3 inhibitors. []
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 19039-02-2
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4